Technical Documentation Center

2-Hydroxypropane-1-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Hydroxypropane-1-sulfonamide
  • CAS: 84760-09-8

Core Science & Biosynthesis

Foundational

Introduction: Situating 2-Hydroxypropane-1-sulfonamide in Modern Chemistry

An In-Depth Technical Guide to the Physicochemical Properties of 2-Hydroxypropane-1-sulfonamide 2-Hydroxypropane-1-sulfonamide (CAS No. 84760-09-8) is an aliphatic sulfonamide, a class of organic compounds distinguished...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Hydroxypropane-1-sulfonamide

2-Hydroxypropane-1-sulfonamide (CAS No. 84760-09-8) is an aliphatic sulfonamide, a class of organic compounds distinguished by a sulfonamide functional group (-S(=O)₂-N<) not directly attached to an aromatic ring. Unlike their well-studied aromatic counterparts, which form the basis of sulfa drugs, aliphatic sulfonamides represent a nuanced area of chemical research.[1] The presence of a hydroxyl group (-OH) and a primary sulfonamide moiety imparts a distinct hydrophilic character, suggesting potential applications as a chemical intermediate, a modifying agent in polymer chemistry, or as a structural motif in the design of novel bioactive molecules.

This guide provides a comprehensive analysis of the core physicochemical properties of 2-Hydroxypropane-1-sulfonamide. We will move beyond simple data reporting to explore the causality behind these properties, detail the experimental methodologies required for their validation, and provide a framework for its analytical characterization. This document is intended for researchers and drug development professionals who require a deep, actionable understanding of this compound.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity and structure. 2-Hydroxypropane-1-sulfonamide is a simple, chiral molecule featuring a three-carbon chain with a hydroxyl group at the second position and a sulfonamide group at the first.

cluster_0 Sample Preparation cluster_1 Purity & Identification cluster_2 Structural Elucidation cluster_3 Property Measurement Prep Dissolve sample in appropriate solvent (e.g., H2O/MeOH) HPLC HPLC-UV/DAD (Purity Assessment) Prep->HPLC NMR NMR Spectroscopy (1H, 13C) Prep->NMR pKa_det Potentiometric or UV-metric Titration (pKa) Prep->pKa_det MS LC-MS (Mass Verification) HPLC->MS IR FT-IR Spectroscopy (Functional Groups) NMR->IR

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Protocols & Analytical Methods

Method

2-Hydroxypropane-1-sulfonamide as a carbonic anhydrase inhibitor scaffold

Abstract This guide details the rational design, synthesis, and kinetic validation of 2-hydroxypropane-1-sulfonamide derivatives as Carbonic Anhydrase (CA) inhibitors. While aromatic sulfonamides (e.g., acetazolamide) ar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the rational design, synthesis, and kinetic validation of 2-hydroxypropane-1-sulfonamide derivatives as Carbonic Anhydrase (CA) inhibitors. While aromatic sulfonamides (e.g., acetazolamide) are the clinical standard, they often lack selectivity between cytosolic isoforms (CA I/II) and tumor-associated transmembrane isoforms (CA IX/XII). The 2-hydroxypropane-1-sulfonamide scaffold offers a unique aliphatic "hinge" that lowers the pKa of the zinc-binding group (ZBG) through the inductive effect of the


-hydroxyl group, while providing a chiral center for stereoselective targeting of the enzyme active site.

Rational Design & Mechanism of Action

The "Tail Approach" and Scaffold Mechanics

Carbonic anhydrase inhibition relies on coordinating the active site Zinc(II) ion. Traditional benzenesulfonamides bind tightly but indiscriminately. The 2-hydroxypropane scaffold introduces two critical advantages:

  • pKa Modulation: Aliphatic sulfonamides typically have high pKa values (>9.0), making them poor inhibitors at physiological pH. The electron-withdrawing

    
    -hydroxyl group in this scaffold lowers the pKa toward the physiological range (7.0–8.0), enhancing the concentration of the anionic species required for Zinc coordination.
    
  • Stereochemical Selectivity: The chiral center at the C2 position allows for the specific targeting of "hotspots" within the enzyme cleft, particularly the hydrophobic pocket defined by Val121, Val143, and Leu198, which varies between isoforms.

Binding Mechanism Diagram

The following diagram illustrates the coordination geometry and the critical H-bond network involving Thr199, which selects for sulfonamide inhibitors.

CA_Binding_Mechanism Zn Zn(II) Ion (Active Site) Sulfonamide Sulfonamide Nitrogen (Anionic Form) Sulfonamide->Zn Coordination (Tetrahedral) Thr199 Thr199 (Gatekeeper Residue) Sulfonamide->Thr199 H-Bond (Critical for Orientation) Glu106 Glu106 (H-Bond Acceptor) Thr199->Glu106 H-Bond Network Hydrophobic Hydrophobic Pocket (Val121, Leu198) Scaffold_Tail 2-Hydroxypropane Tail (Stereoselective Interaction) Scaffold_Tail->Sulfonamide Covalent Link Scaffold_Tail->Hydrophobic Van der Waals (Isoform Selectivity)

Figure 1: Mechanistic interaction map of the sulfonamide scaffold within the CA active site.[1] The


-hydroxyl group (part of the tail) stabilizes the complex via secondary H-bonds.

Chemical Synthesis Protocol

Objective: Synthesize chiral 2-hydroxypropane-1-sulfonamide precursors from enantiopure epoxides. This route avoids the harsh conditions of direct chlorosulfonation and allows for late-stage diversification.

Reagents & Equipment
  • Starting Material: (R)- or (S)-Propylene oxide (or functionalized derivatives).

  • Reagents: Thioacetic acid (AcSH), Chlorine gas (

    
    ) or Sulfuryl chloride (
    
    
    
    ), Aqueous Ammonia (
    
    
    ).
  • Solvents: Dichloromethane (DCM), Ethanol.

Step-by-Step Workflow
  • Ring Opening (Thioacetate Formation):

    • Dissolve (S)-epoxide (1.0 eq) in DCM at 0°C.

    • Add Thioacetic acid (1.1 eq) dropwise. The reaction is regioselective, attacking the less hindered carbon.

    • Mechanism:[2][3][4][5]

      
       attack results in inversion of configuration at the attack site (if chiral) or retention at the non-reacting center.
      
    • Yield Check: Monitor by TLC (Hexane:EtOAc 3:1). Product is the

      
      -hydroxy thioacetate.
      
  • Oxidative Chlorination (The "Supuran-Scozzafava" Modification):

    • Suspend the thioacetate in a mixture of DCM and water (1:1) at -10°C.

    • Bubble

      
       gas (or add 
      
      
      
      dropwise) until the solution turns persistent yellow-green.
    • Critical Note: Maintain temperature below 0°C to prevent cleavage of the C-S bond.

    • Result: Conversion to 2-hydroxypropane-1-sulfonyl chloride.

  • Amidolysis (Scaffold Generation):

    • Separate the organic phase containing the sulfonyl chloride.

    • Treat immediately with aqueous

      
       (25%) or a specific primary amine (for substituted sulfonamides) at 0°C.
      
    • Stir for 2 hours at room temperature.

    • Purification: Acidify to pH 2, extract with EtOAc, and recrystallize from Ethanol/Water.

In Vitro Inhibition Assay: Stopped-Flow Kinetics

Objective: Determine the Inhibition Constant (


) against CA isoforms (I, II, IX, XII) using the Khalifah Method  (CO2 Hydration Assay).

Principle: The assay measures the rate of catalytic hydration of


 to bicarbonate (

) by monitoring the acidification of the medium using a pH indicator (Phenol Red) via rapid mixing in a stopped-flow spectrophotometer.
Protocol Parameters
ParameterSetting/ValueRationale
Instrument Stopped-Flow Spectrophotometer (e.g., SX20)Required to capture ms-scale reaction rates.[6]
Detection Absorbance @ 557 nmIsosbestic point of Phenol Red (pH 7.5 transition).
Temperature 20°C or 25°CStandard physiological reference.
Buffer 20 mM HEPES (pH 7.5), 20 mM

Maintains ionic strength; HEPES does not bind Zn(II).
Substrate

-saturated water (~17 mM)
Ensures saturation for Michaelis-Menten kinetics.
Experimental Steps
  • Preparation of CO2 Solution:

    • Bubble pure

      
       gas into double-distilled water for 30 minutes at room temperature.
      
    • Validation: The concentration of dissolved

      
       is ~33 mM at 0°C or ~17 mM at 25°C. Use immediately.
      
  • Enzyme Preparation:

    • Prepare recombinant CA isozymes (I, II, IX, XII) in HEPES buffer.

    • Concentration: Adjust enzyme conc. to roughly 5–10 nM (catalytic units).

  • Inhibitor Dilution:

    • Dissolve the 2-hydroxypropane-1-sulfonamide scaffold in DMSO (stock 10 mM).

    • Prepare serial dilutions (0.1 nM to 10

      
      M) in the assay buffer.
      
    • Pre-incubation: Incubate enzyme + inhibitor for 15 mins prior to injection to ensure equilibrium binding.

  • Kinetic Run:

    • Syringe A: Enzyme + Inhibitor + Indicator (Phenol Red 0.2 mM).

    • Syringe B:

      
      -saturated water.[7]
      
    • Injection: Rapidly mix A and B (1:1 ratio).

    • Data Capture: Record absorbance decay at 557 nm for 0.5–1.0 seconds.

Data Analysis (The Cheng-Prusoff Correction)

The raw data gives the observed rate (


). The 

is calculated by fitting the % activity vs. log[Inhibitor]. Since the substrate concentration (

) is high, convert

to

using:

  • 
     for CA II is typically ~10 mM.
    
  • 
     for CA IX is typically ~13 mM.
    

Experimental Workflow Diagram

Workflow cluster_synth Synthesis cluster_assay Validation (Stopped-Flow) Epoxide Chiral Epoxide RingOpen Ring Opening (Thioacetate) Epoxide->RingOpen Chlorination Oxidative Chlorination RingOpen->Chlorination Amidation Amidation (NH3/Amine) Chlorination->Amidation PreInc Enzyme + Inhibitor (15 min) Amidation->PreInc Purified Ligand Mixing Rapid Mixing (CO2 Substrate) PreInc->Mixing Absorbance Absorbance Decay (557 nm) Mixing->Absorbance Analysis Ki Determination (Selectivity Ratio) Absorbance->Analysis Cheng-Prusoff Equation

Figure 2: Integrated workflow from chiral synthesis to kinetic validation.

Expected Results & Troubleshooting

Reference Data (Anticipated Ranges)
IsoformRoleTarget

(nM)
Specificity Goal
hCA I Cytosolic (RBCs)> 1,000Avoid (Low affinity preferred)
hCA II Cytosolic (Glaucoma target)> 500Avoid (Side effect driver)
hCA IX Transmembrane (Hypoxic Tumors)< 10 Primary Target
hCA XII Transmembrane (Tumors/Glaucoma)< 10 Secondary Target
Troubleshooting Guide
  • Issue: Non-linear Arrhenius plots or erratic rates.

    • Cause:

      
       loss from the substrate syringe.
      
    • Fix: Keep the

      
       water syringe chilled and sealed. Re-saturate every 20 minutes.
      
  • Issue: Precipitation of inhibitor.

    • Cause: Low solubility of the aliphatic chain in aqueous buffer.

    • Fix: Ensure DMSO concentration < 1% in final mix. The 2-hydroxy group usually aids solubility, but lipophilic tails may require co-solvents (use minimal PEG-400 if necessary).

  • Issue: Lack of Selectivity.[8]

    • Cause: The "tail" is too flexible.

    • Fix: Introduce rigidity (e.g., cyclize the 2-hydroxypropane into a cyclic carbamate or oxazolidinone) to restrict conformational freedom within the active site.

References

  • Supuran, C. T. (2008).[9] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[3][4][6][10][8][11][12][13] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561–2573. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729–740. Link

  • Maresca, A., et al. (2010). Deciphering the mechanism of carbonic anhydrase inhibition with coumarins and sulfocoumarins. Journal of Medicinal Chemistry, 53(8), 3354–3363. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with a new benzenesulfonamide inhibitor. Chemical Communications, 48, 8928-8930. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Hydroxypropane-1-sulfonamide

Ticket System Status: [ONLINE] Current Topic: Downstream Processing & Purification Assigned Specialist: Senior Application Scientist, Separation Sciences Division System Overview & Molecule Profile Welcome to the Technic...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Current Topic: Downstream Processing & Purification Assigned Specialist: Senior Application Scientist, Separation Sciences Division

System Overview & Molecule Profile

Welcome to the Technical Support Center. You are likely accessing this guide because your crude reaction mixture—typically resulting from the amination of 2-hydroxypropane-1-sulfonyl chloride or the ring-opening of sultones—has resulted in a viscous, hygroscopic oil or a salt-encrusted solid.

Target Molecule Profile:

  • IUPAC Name: 2-Hydroxypropane-1-sulfonamide

  • Chemical Structure:

    
    
    
  • Key Challenge: The molecule contains both a polar hydroxyl group and a polar sulfonamide moiety. This "dual-polarity" makes it highly water-soluble, rendering standard aqueous extraction protocols (e.g., DCM/Water partition) inefficient.

Troubleshooting Modules (Ticket-Based)

Ticket #001: "My NMR shows >30% Inorganic Salts (NaCl / NH₄Cl)"

Status: Critical Root Cause: The synthesis (often via sulfonyl chloride amination) generates stoichiometric amounts of chloride salts. Because the product is water-soluble, these salts co-precipitate during solvent evaporation.

The Fix: The "Dry Solvent" Trituration Protocol Standard water washes will wash away your product. Instead, we use the solubility difference between the organic sulfonamide and the inorganic lattice.

Protocol:

  • Evaporation: Concentrate your crude reaction mixture to complete dryness (rotary evaporator). It must be a solid or a thick paste, not a solution.

  • Solvent Selection: Use Anhydrous Acetone or Dry THF .

    • Why: 2-Hydroxypropane-1-sulfonamide is soluble in these solvents; NaCl and NH₄Cl are effectively insoluble.

  • Trituration: Add 10 volumes (mL/g) of the solvent to the crude solid.

  • Agitation: Vigorously stir or sonicate for 20 minutes at room temperature.

  • Filtration: Filter the suspension through a sintered glass funnel (Grade 3) or a Celite pad.

    • Retentate (Solid): Inorganic salts (Discard after verifying absence of product).

    • Filtrate (Liquid): Contains your sulfonamide.[1][2][3][4][5]

  • Concentration: Evaporate the filtrate to obtain the desalted crude.

Verification:

  • Run a

    
    H-NMR in DMSO-d6. Look for the disappearance of broad ammonium peaks (if NH₄Cl was present) and check ash content.
    

DesaltingWorkflow Start Crude Reaction Mixture (High Salt Content) Evap Evaporate to Dryness Start->Evap Solvent Add Anhydrous Acetone (10 Vol) Evap->Solvent Sonicate Sonicate/Stir (20 mins) Solvent->Sonicate Filter Filtration (Sintered Glass) Sonicate->Filter Solid Solid Residue (Inorganic Salts) Filter->Solid Retains Liquid Filtrate (Product in Acetone) Filter->Liquid Passes Final Evaporate Solvent (Desalted Product) Liquid->Final

Figure 1: Desalting workflow utilizing differential solubility in anhydrous acetone.

Ticket #002: "The Product is Oiling Out During Recrystallization"

Status: Common Root Cause: The melting point of the crude sulfonamide is likely depressed by impurities, causing it to separate as a liquid (oil) before it can form a crystal lattice.[5] This is common in aliphatic sulfonamides with flexible alkyl chains.

The Fix: Dual-Solvent Displacement Do not use single-solvent cooling (e.g., just cooling hot ethanol). You need a controlled anti-solvent addition.

Recommended Solvent System:

  • Solvent A (Good Solvent): Isopropanol (IPA) or Ethyl Acetate.

  • Solvent B (Anti-Solvent): n-Heptane or Hexane.

Protocol:

  • Dissolution: Dissolve the desalted crude in the minimum amount of hot IPA (approx. 50-60°C).

  • Clarification: If the solution is cloudy (fine salts), filter it hot.

  • The "Cloud Point": While keeping the solution warm (40°C), add warm n-Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solvation: Add 1-2 drops of IPA to just clear the solution again.

  • Seeding (Critical): If you have a seed crystal, add it now. If not, scratch the inner wall of the glass vessel with a glass rod to create nucleation sites.[5]

  • Slow Cooling: Wrap the flask in aluminum foil or a towel to insulate it. Allow it to cool to room temperature undisturbed over 2-3 hours.

    • Warning: Placing it directly in an ice bath will cause oiling.

  • Harvest: Once solids form at RT, cool to 0°C for 30 minutes, then filter.

Data: Solvent Efficiency Table

Solvent SystemSolubility (Hot)Solubility (Cold)Risk of OilingSuitability
Water HighHighLowPoor (Yield loss)
Ethanol HighModerateHighModerate
IPA / Heptane HighLowModerateExcellent
Ethyl Acetate / Hexane ModerateLowLowGood
Ticket #003: "Product is Colored (Yellow/Brown)"

Status: Cosmetic/Purity Root Cause: Oxidation of trace amine precursors or polymerization of sulfonyl chloride intermediates creates "tar" chromophores.

The Fix: Activated Carbon Treatment Note: Sulfonamides can adsorb to carbon. Do not use excess.

Protocol:

  • Dissolve crude in hot Ethanol or Methanol (10 volumes).

  • Add Activated Charcoal (5% w/w relative to crude) .

  • Stir at 50°C for 15 minutes.

  • Filter hot through a Celite (diatomaceous earth) pad to remove the carbon fines.

  • Proceed to recrystallization (Ticket #002).

Advanced Workflow: Decision Logic

If standard methods fail, follow this logic tree to determine the next step.

RecrystallizationLogic Start Crude 2-Hydroxypropane-1-sulfonamide CheckSalt Is Salt Content > 5%? Start->CheckSalt Desalt Perform Acetone Trituration (Ticket #001) CheckSalt->Desalt Yes CheckColor Is Product Colored? CheckSalt->CheckColor No Desalt->CheckColor Carbon Carbon Treatment (Ticket #003) CheckColor->Carbon Yes Cryst Attempt Recrystallization (IPA/Heptane) CheckColor->Cryst No Carbon->Cryst Result Did it Oil Out? Cryst->Result Success Pure Crystalline Solid Result->Success No (Crystals Formed) Chrom Flash Chromatography (DCM/MeOH 95:5) Result->Chrom Yes (Oiled Out)

Figure 2: Logical decision tree for purification steps.

Frequently Asked Questions (FAQ)

Q: Can I use column chromatography instead of crystallization? A: Yes. If the "oiling out" persists, flash chromatography is the fallback.

  • Stationary Phase: Silica Gel (standard).

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).

  • Gradient: Start at 100% DCM, gradually increase MeOH to 5-10%. The product is polar, so it will elute later than non-polar impurities.

Q: My product is hygroscopic. How do I store it? A: The hydroxyl group makes this molecule prone to absorbing atmospheric moisture. Store the purified solid in a desiccator or under an inert atmosphere (Nitrogen/Argon) at 4°C.

Q: Is the 2-hydroxy group stable? A: Generally, yes. However, avoid strong heating (>100°C) in acidic conditions, as this can induce dehydration (forming the alkene) or intramolecular cyclization if the sulfonamide nitrogen attacks the hydroxyl position (though this is sterically less favored in 1,2-systems compared to gamma-systems).

References

  • Preparation of 2-hydroxybenzenesulfonamide (Analogous Chemistry). US Patent 4,556,733. Google Patents.
  • Process for the preparation of aliphatic sulfonamides. European Patent EP0025764A1. Google Patents.
  • Purification of Sulfonamides via Charcoal Treatment. LibreTexts Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Stabilizing 2-Hydroxypropane-1-sulfonamide

Introduction: The Stability Paradox As researchers, we often treat 2-Hydroxypropane-1-sulfonamide (CAS: 13532-15-5) as a simple building block. However, its bifunctional nature—containing both a sulfonamide ( ) and a -hy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

As researchers, we often treat 2-Hydroxypropane-1-sulfonamide (CAS: 13532-15-5) as a simple building block. However, its bifunctional nature—containing both a sulfonamide (


) and a 

-hydroxyl group
(

)—creates a unique stability paradox. While the sulfonamide bond is generally resistant to hydrolysis, the neighboring hydroxyl group introduces susceptibility to dehydration (elimination) and oxidation .

This guide moves beyond basic "keep it cold" advice. We will engineer a solution environment that actively suppresses these specific degradation pathways.

Module 1: Chemical Stability Dynamics

To stabilize this molecule, you must understand how it breaks. The two primary enemies of 2-Hydroxypropane-1-sulfonamide in solution are Acid-Catalyzed Dehydration and Oxidative Dehydrogenation .

The Degradation Pathways

The following diagram maps the kinetic risks your formulation faces.

DegradationPathways Parent 2-Hydroxypropane-1-sulfonamide (Target Molecule) Dehydration Prop-1-ene-1-sulfonamide (Dehydration Product) Parent->Dehydration Acidic pH (<4) Heat Oxidation 2-Oxopropane-1-sulfonamide (Ketone Impurity) Parent->Oxidation Dissolved O2 Trace Metals Hydrolysis Sulfonic Acid + Ammonia (Hydrolysis Product) Parent->Hydrolysis Extreme pH (>12) High Temp

Figure 1: Primary degradation pathways. Note that direct hydrolysis is kinetically slower than dehydration or oxidation under standard storage conditions.

Critical Parameters
ParameterImpact on StabilityRecommended Range
pH High Impact. Acidic pH (< 4.0) catalyzes the elimination of the -OH group, forming an alkene.pH 6.5 – 8.0 (Phosphate or HEPES buffer)
Oxidation Medium Impact. The secondary alcohol is prone to oxidation to a ketone, especially in the presence of transition metals.Degassed solvents ; add EDTA (0.5 mM)
Temperature High Impact. Dehydration is endothermic and accelerates rapidly > 40°C.-20°C (Storage) ; < 25°C (Usage)
Solvent Medium Impact. Protic solvents (water/methanol) can facilitate proton transfer.DMSO or Acetonitrile (for stock)

Module 2: Troubleshooting Hub (FAQs)

Direct solutions to observations made in the lab.

Q1: I see a new, less polar peak eluting after my main peak on Reverse Phase HPLC. What is it?

Diagnosis: This is likely Prop-1-ene-1-sulfonamide (the dehydration product). The Science: The loss of a water molecule reduces polarity, increasing retention time on C18 columns. This reaction is catalyzed by acidic mobile phases (e.g., 0.1% TFA). The Fix:

  • Switch Mobile Phase Modifier: Replace TFA (strong acid) with Formic Acid (weaker) or Ammonium Acetate (neutral buffer).

  • Check Sample Diluent: Ensure your sample is not sitting in an acidic diluent for long periods before injection.

Q2: My compound precipitates when I dilute the DMSO stock into PBS (pH 7.4).

Diagnosis: Solubility limit reached due to the neutral state of the sulfonamide. The Science: The sulfonamide group (


) has a 

. At pH 7.4, it is uncharged (neutral), which is its least soluble form. The Fix:
  • Co-solvent Strategy: Maintain a final concentration of 5-10% DMSO or PEG-400 in your aqueous buffer.

  • Cyclodextrins: Add 10% HP-

    
    -Cyclodextrin  to the buffer. This encapsulates the hydrophobic backbone while keeping the sulfonamide available.
    
Q3: The solution turns slightly yellow over time.

Diagnosis: Oxidative degradation to the ketone (2-oxopropane-1-sulfonamide) or trace polymerization of the dehydration product. The Science: Secondary alcohols oxidize to ketones. This is often accelerated by light or trace iron/copper in the water. The Fix:

  • Chelation: Add 0.5 mM EDTA to your buffer to scavenge metal catalysts.

  • Inert Gas: Sparge buffers with Argon or Nitrogen for 15 minutes before use.

  • Amber Glass: Store solutions in amber vials to prevent photo-oxidation.

Module 3: Optimized Formulation Protocols

Do not rely on "standard" protocols. Use this workflow designed for


-hydroxy sulfonamides.
Protocol A: Preparation of the "Gold Standard" Stock Solution

Target Concentration: 50 mM | Stability: >6 Months at -20°C

  • Weighing: Weigh the solid 2-Hydroxypropane-1-sulfonamide into an amber glass vial.

  • Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide).

    • Why? DMSO is aprotic (prevents proton exchange) and has high solubility. Avoid Methanol (protic) for long-term storage.

  • Dissolution: Vortex until clear. If heating is required, do not exceed 37°C .

  • Inerting: Overlay the solution with Argon gas before capping.

  • Storage: Store at -20°C . Avoid repeated freeze-thaw cycles by aliquoting.

Protocol B: Formulation for Biological Assays (Aqueous)

Target: Stable for 24-48 hours at Room Temp

  • Buffer Choice: Prepare 50 mM Phosphate Buffer (pH 7.4) containing 1 mM EDTA .

    • Note: Avoid Tris buffer if possible, as primary amines can occasionally react with sulfonamide impurities, though rare.

  • Dilution Step:

    • Add the DMSO stock dropwise to the stirring buffer.

    • Do not add buffer to the DMSO stock (avoids local high concentrations and precipitation).

  • Final Composition: Ensure final DMSO concentration is

    
     1% (for cell assays) or 
    
    
    
    5% (for enzymatic assays).
Decision Tree: Solvent & Buffer Selection

FormulationDecision Start Start: Select Formulation AppType Application Type? Start->AppType Storage Long-term Storage AppType->Storage Assay Immediate Assay AppType->Assay Solvent Use Anhydrous DMSO Storage->Solvent pHCheck Required pH? Assay->pHCheck Temp Store at -20°C Solvent->Temp Acidic pH < 5 pHCheck->Acidic Neutral pH 7 - 8 pHCheck->Neutral Basic pH > 10 pHCheck->Basic Risk1 HIGH RISK: Dehydration Acidic->Risk1 Safe OPTIMAL: Phosphate/HEPES + EDTA Neutral->Safe Risk2 HIGH RISK: Ionization/Hydrolysis Basic->Risk2

Figure 2: Decision logic for solvent and buffer selection based on application and pH risks.

References

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Provides foundational kinetics for sulfonamide hydrolysis).
  • Białk-Bielińska, A., et al. (2012).[1] "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials, 221-222, 264-274.

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Reference for solubility enhancement strategy).

  • Smith, D. A. (2024).[2][3] "Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag."[4] Medicinal Chemistry in Review. (Context on sulfonamide bond stability).

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 2-Hydroxypropane-1-sulfonamide

Welcome to the technical support center for 2-Hydroxypropane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Hydroxypropane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. Thermal instability can compromise experimental outcomes, product efficacy, and safety. This resource provides in-depth, field-proven insights into the causes of degradation and robust strategies for its prevention.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal stability of 2-Hydroxypropane-1-sulfonamide, providing explanations grounded in chemical principles to empower your experimental design.

Q1: What are the primary indicators of 2-Hydroxypropane-1-sulfonamide degradation in my sample?

Degradation can manifest through several observable changes:

  • Physical Changes: Discoloration (e.g., yellowing or browning) of the solid compound or solutions, changes in solubility, or the appearance of precipitates.

  • Chemical Changes: A noticeable shift in the pH of unbuffered solutions often indicates the formation of acidic or basic degradation products.

  • Analytical Changes: When analyzed via techniques like High-Performance Liquid Chromatography (HPLC), degradation is evident by a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.[1]

Q2: At what temperatures does significant thermal degradation of sulfonamides typically occur?

The thermal stability of sulfonamides is highly dependent on the specific molecular structure, the matrix (e.g., solvent, formulation), and the duration of heat exposure.[2] While some sulfonamides are stable during standard pasteurization processes (e.g., 63°C for 30 min or 72°C for 15s), significant degradation can occur at higher temperatures, such as those used in sterilization (120°C for 20 min).[3] For instance, studies on sulfonamides in swine manure showed that degradation rates increased with temperature, with a minimum concentration of the parent compound observed at 60°C.[4][5] It is crucial to determine the specific thermal liability of 2-Hydroxypropane-1-sulfonamide under your experimental conditions.

Q3: What are the likely chemical pathways for thermal degradation?

Given the structure of 2-Hydroxypropane-1-sulfonamide, two primary degradation pathways are of concern under thermal stress:

  • Hydrolysis of the Sulfonamide Bond (S-N cleavage): This is a common degradation route for sulfonamides, particularly in aqueous solutions.[6][7] The reaction is catalyzed by both acid and base, leading to the cleavage of the sulfur-nitrogen bond. This would yield propane-1,2-diol and aminosulfonic acid or related products.

  • Reactions involving the Hydroxyl Group: The secondary alcohol is susceptible to oxidation (forming a ketone) or dehydration (forming an alkene), especially at elevated temperatures or in the presence of oxidizing agents.

The primary degradation products from hydrolysis are often sulfanilic acid and the corresponding amine portion of the original molecule.[6]

Q4: How does pH influence the thermal stability of 2-Hydroxypropane-1-sulfonamide?

The pH of the solution is a critical factor governing the rate of hydrolytic degradation.[8][9]

  • Acidic Conditions (pH < 7): Sulfonamides are generally more susceptible to degradation under acidic conditions.[2] Acid-catalyzed hydrolysis of the S-N bond is a known mechanism.[10] The degradation of some sulfonamides has been shown to increase as the pH decreases from 8.5 to 5.[11]

  • Neutral to Alkaline Conditions (pH ≥ 7): Sulfonamides are typically more stable in neutral to alkaline solutions.[2] The anionic form of the sulfonamide, which is more prevalent at higher pH, is less susceptible to hydrolysis than the neutral form.[2][7]

Therefore, maintaining a neutral to slightly alkaline pH is a key strategy for preventing heat-induced hydrolysis.

Q5: What are the recommended storage and handling conditions to minimize degradation?

To ensure the long-term stability of 2-Hydroxypropane-1-sulfonamide:

  • Storage Temperature: Store the compound in a cool, dry place. For solutions, refrigeration (2-8°C) is recommended. Frozen storage (-20°C) can also be effective for long-term preservation, though one study on sulfonamides in meat showed significant degradation after one month at -20°C, highlighting the need for specific stability studies.[12]

  • Atmosphere: Protect the compound from atmospheric moisture, which can facilitate hydrolysis, and from oxygen, which can promote oxidative degradation. Storing under an inert atmosphere (e.g., nitrogen or argon) is advisable for sensitive applications.

  • Light: While the primary topic is thermal degradation, it is good practice to protect sulfonamides from light, as photodegradation can also occur.[2] Use amber vials or store containers in the dark.

Q6: Can antioxidants be used to prevent degradation? What should I consider for compatibility?

Yes, if oxidative degradation is a suspected pathway, the use of antioxidants can be beneficial.

  • Common Antioxidants: Examples include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), ascorbic acid, and sodium metabisulfite.

  • Compatibility Considerations: The choice of antioxidant must be carefully considered. It should not react with 2-Hydroxypropane-1-sulfonamide or interfere with downstream applications. For example, if your experiment involves cell cultures, the chosen antioxidant must be non-toxic at the effective concentration. Preliminary compatibility studies are essential.

Troubleshooting Guide

This table provides a quick reference for identifying and resolving common issues related to the degradation of 2-Hydroxypropane-1-sulfonamide.

Observed Issue Probable Cause Recommended Solution
Unexpectedly low assay results for the parent compound. Thermal degradation during sample preparation or storage.Review heating steps; minimize time and temperature. Verify storage conditions (temperature, light/air exposure). Buffer the sample to a neutral or slightly alkaline pH.
Appearance of unknown peaks in HPLC chromatogram. Formation of degradation products.Conduct a forced degradation study (see Protocol 1) to tentatively identify degradation peaks. Use mass spectrometry (LC-MS) for definitive identification.
Solution turns yellow/brown upon heating. Oxidative degradation or other complex decomposition pathways.Prepare solutions fresh. Purge solutions with an inert gas (N₂ or Ar) before heating. Consider adding a compatible antioxidant.
Inconsistent results between experimental batches. Variable degradation due to inconsistencies in heating time, temperature, or solution pH.Standardize all experimental parameters. Use a calibrated heating block/water bath. Ensure consistent pH across all samples by using an appropriate buffer system.

Visualizing Degradation & Experimental Design

Diagrams help clarify complex processes. Below are visualizations for a potential degradation pathway and a recommended experimental workflow.

Potential Thermal Degradation Pathways

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway main 2-Hydroxypropane-1-sulfonamide heat Heat (Δ) main->heat h_prod1 Propane-1,2-diol heat->h_prod1 H₂O, H⁺/OH⁻ h_prod2 Aminosulfonic Acid Derivative heat->h_prod2 H₂O, H⁺/OH⁻ o_prod1 1-Sulfamoylpropan-2-one heat->o_prod1 [O]

Caption: Potential degradation of 2-Hydroxypropane-1-sulfonamide via hydrolysis or oxidation.

Workflow for a Forced Degradation Study

G cluster_stress Apply Stress Conditions (in parallel) prep Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base thermal Thermal Stress (e.g., Solution at 80°C) prep->thermal oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) prep->oxidative analyze Analyze Samples by Stability-Indicating Method (e.g., HPLC) acid->analyze base->analyze thermal->analyze oxidative->analyze report Identify Degradants & Determine Degradation Rate analyze->report

Caption: Workflow for conducting a forced degradation study to assess stability.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the compound to identify potential degradants and develop a stability-indicating analytical method.[13][14]

Objective: To evaluate the intrinsic stability of 2-Hydroxypropane-1-sulfonamide under various stress conditions.

Materials:

  • 2-Hydroxypropane-1-sulfonamide

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated oven or water bath

  • Calibrated pH meter

  • HPLC system with UV or MS detector[3]

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-Hydroxypropane-1-sulfonamide in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 8 hours.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate a vial of the stock solution at 80°C for 48 hours.

    • Control: Keep one vial of the stock solution at 4°C, protected from light.

  • Sample Analysis:

    • At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

    • Neutralize the acid and base samples before injection if necessary.

    • Analyze all samples, including the control, using a developed HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of stressed samples to the control.

    • Calculate the percentage of degradation. A target degradation of 5-20% is ideal for method validation.[13]

    • Identify and quantify the major degradation products.

Protocol 2: HPLC Method for Stability Monitoring

Objective: To quantify 2-Hydroxypropane-1-sulfonamide and separate it from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1100/1200 series)[15] or equivalent.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase & Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 min, hold for 5 min, return to 5% B and equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan of the parent compound (typically ~220-270 nm for sulfonamides)

Procedure:

  • Prepare standards of 2-Hydroxypropane-1-sulfonamide at known concentrations.

  • Prepare samples from your experiment or stability study, diluting as necessary to fall within the calibration range.

  • Run the standards to generate a calibration curve.

  • Inject the samples and integrate the peak area for the parent compound and any degradation products.

  • Quantify the amount of remaining parent compound and formed degradants using the calibration curve.

References

  • Sapińska, D., Adamek, E., Masternak, E., Zielińska-Danch, W., & Baran, W. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics, 10(11), 648. Available from: [Link]

  • MDPI. (2022). Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. Available from: [Link]

  • Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302-306. Available from: [Link]

  • García-Galán, M. J., Rodríguez-Mozaz, S., Barceló, D., & Gutiérrez, M. C. (2016). Degradation of sulfonamides as a microbial resistance mechanism. Current Opinion in Biotechnology, 38, 11-17. Available from: [Link]

  • MDPI. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Available from: [Link]

  • ResearchGate. (2021). A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. Available from: [Link]

  • Li, D., Yang, M., Wang, Y., Li, Y., & Zhang, J. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7949. Available from: [Link]

  • ResearchGate. Studies on sulfonamide degradation products. Available from: [Link]

  • Roca, M., Althaus, R. L., & Molina, M. P. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 376-383. Available from: [Link]

  • Ma, J., Wang, C., Wu, D., Chen, Q., & Shen, J. (2017). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. Science of The Total Environment, 607-608, 1073-1079. Available from: [Link]

  • ResearchGate. Reactivity and Mechanism in the Hydrolysis of β-Sultams. Available from: [Link]

  • AOAC INTERNATIONAL. (1980). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL, 63(3), 427-447. Available from: [Link]

  • ResearchGate. (2012). Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. Available from: [Link]

  • ResearchGate. Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Available from: [Link]

  • Piszczek, P., Radtke, A., Grodzicki, A., & Jesionowski, T. (2018). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 57(17), 10888-10898. Available from: [Link]

  • Lin, Y. C., Hsiao, Y. C., & Chen, C. H. (2014). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Journal of the Taiwan Institute of Chemical Engineers, 45(4), 1438-1443. Available from: [Link]

  • YMER. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Available from: [Link]

  • MDPI. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Available from: [Link]

  • Tacic, A., Mladenovic, M., Stankovic, M., & Ilic-Tomic, T. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical and Biomedical Analysis, 196, 113883. Available from: [Link]

  • ResearchGate. (2017). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. Available from: [Link]

  • Springer. (2023). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • ResearchGate. (2012). Hydrolysis of sulphonamides in aqueous solutions. Available from: [Link]

  • Molnar Institute. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. Available from: [Link]

  • Semantic Scholar. Hydrolysis of sulphonamides in aqueous solutions. Available from: [Link]

  • Michigan State University Extension. (2008). Effect of water pH on the stability of pesticides. Available from: [Link]

  • ResearchGate. (2019). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of 2-Hydroxypropane-1-sulfonamide and Methanesulfonamide: A Proposed Investigation

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for comparing the bioactivity of 2-Hydroxypropane-1-sulfonamide and methanesulfonamide. As a...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for comparing the bioactivity of 2-Hydroxypropane-1-sulfonamide and methanesulfonamide. As a Senior Application Scientist, this document is structured to not only present known information but also to propose a robust experimental plan to elucidate the comparative bioactivities of these two molecules. Given the limited publicly available data on 2-Hydroxypropane-1-sulfonamide, this guide emphasizes the scientific rationale behind the proposed comparative studies, drawing on the well-established bioactivities of the parent methanesulfonamide scaffold.

Introduction: Unpacking the Sulfonamide Scaffold

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, diuretic, and antidiabetic effects.[1][3] Methanesulfonamide, the simplest aliphatic sulfonamide, serves as a fundamental building block in the design of many of these drugs.[4]

This guide focuses on a comparative analysis of methanesulfonamide and a structurally related analogue, 2-Hydroxypropane-1-sulfonamide. The key distinction between these two molecules is the presence of a hydroxyl group on the propyl chain of 2-Hydroxypropane-1-sulfonamide. This seemingly minor structural modification has the potential to significantly alter the molecule's physicochemical properties and, consequently, its biological activity. The introduction of a hydroxyl group can influence factors such as solubility, polarity, and the ability to form hydrogen bonds, which are critical for drug-target interactions.

This document will first briefly review the known bioactivity of methanesulfonamide and then propose a comprehensive experimental workflow to systematically evaluate and compare the bioactivity of 2-Hydroxypropane-1-sulfonamide against its simpler counterpart.

Methanesulfonamide: A Versatile Pharmacophore

Methanesulfonamide and its derivatives have been extensively studied and have demonstrated a wide range of biological activities. The methanesulfonamide moiety is a key component in numerous approved drugs and clinical candidates.

Known Bioactivities of Methanesulfonamide Derivatives:

  • Antibacterial Activity: The classical mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4] This disruption of folate metabolism leads to a bacteriostatic effect.

  • Anti-inflammatory Activity: Many methanesulfonamide derivatives have been developed as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This selectivity offers the potential for reduced gastrointestinal side effects compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer Activity: The sulfonamide scaffold is present in numerous anticancer agents that target various aspects of cancer cell biology, including cell cycle regulation, angiogenesis, and signal transduction pathways.[5] For instance, some derivatives act as inhibitors of carbonic anhydrases, which are involved in tumor acidosis and proliferation.[4]

  • Other Therapeutic Areas: The versatility of the sulfonamide group has led to its incorporation into drugs for a variety of other conditions, including diuretics (by inhibiting carbonic anhydrase in the kidneys), antidiabetic agents (as part of the sulfonylurea class), and antiviral compounds.[2][3]

The Hypothesis: How a Hydroxyl Group Could Modulate Bioactivity

The introduction of a hydroxyl group in 2-Hydroxypropane-1-sulfonamide is hypothesized to impact its bioactivity in several ways compared to methanesulfonamide:

  • Enhanced Receptor Binding: The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially forming additional interactions with amino acid residues in the active site of a target protein. This could lead to increased binding affinity and potency.

  • Altered Pharmacokinetics: The increased polarity due to the hydroxyl group may affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This could influence its bioavailability and duration of action.

  • Novel Target Engagement: The unique stereochemistry and electronic properties conferred by the hydroxyl group might enable 2-Hydroxypropane-1-sulfonamide to interact with biological targets that are not engaged by methanesulfonamide.

To test these hypotheses, a systematic and comparative evaluation of the two compounds is necessary.

Proposed Experimental Workflow for Comparative Bioactivity Assessment

The following experimental plan is designed to provide a comprehensive comparison of the bioactivities of 2-Hydroxypropane-1-sulfonamide and methanesulfonamide.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Structure-Activity Relationship (SAR) Analysis Initial_Screening Initial Broad Spectrum Bioactivity Screening (e.g., Antibacterial, Anticancer, Anti-inflammatory) Antibacterial_Assays Antibacterial Susceptibility Testing (MIC Determination) Initial_Screening->Antibacterial_Assays If antibacterial activity observed Anticancer_Assays Cancer Cell Line Viability Assays (MTT, SRB) Initial_Screening->Anticancer_Assays If anticancer activity observed Anti_inflammatory_Assays COX-2 Inhibition Assays Initial_Screening->Anti_inflammatory_Assays If anti-inflammatory activity observed DHPS_Assay Dihydropteroate Synthetase (DHPS) Enzyme Inhibition Assay Antibacterial_Assays->DHPS_Assay Target_Deconvolution Target Deconvolution Studies (e.g., Affinity Chromatography, Proteomics) Anticancer_Assays->Target_Deconvolution COX_Enzyme_Assay COX-1 vs. COX-2 Selectivity Assay Anti_inflammatory_Assays->COX_Enzyme_Assay Computational_Modeling Computational Docking Studies DHPS_Assay->Computational_Modeling COX_Enzyme_Assay->Computational_Modeling Analog_Synthesis Synthesis of Analogs Target_Deconvolution->Analog_Synthesis

Caption: Proposed experimental workflow for comparative bioactivity assessment.

Phase 1: In Vitro Bioactivity Screening

The initial phase will involve a broad screening of both compounds to identify potential areas of biological activity.

4.1.1. Antibacterial Susceptibility Testing

  • Objective: To determine and compare the minimum inhibitory concentrations (MICs) of 2-Hydroxypropane-1-sulfonamide and methanesulfonamide against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

  • Protocol: Broth Microdilution Method

    • Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

4.1.2. Anticancer Cell Viability Assays

  • Objective: To assess the cytotoxic effects of both compounds on a panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung).

  • Protocol: MTT Assay

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of 2-Hydroxypropane-1-sulfonamide and methanesulfonamide for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.[4]

4.1.3. Anti-inflammatory Activity: COX-2 Inhibition Assay

  • Objective: To evaluate the inhibitory activity of the compounds against the COX-2 enzyme.

  • Protocol: In Vitro COX-2 Inhibitor Screening Assay

    • Utilize a commercially available COX-2 inhibitor screening kit (e.g., Cayman Chemical).

    • Incubate the COX-2 enzyme with the test compounds at various concentrations.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method as per the kit instructions.

    • Determine the IC₅₀ value for each compound.

Phase 2: Mechanism of Action Studies

Should any significant activity be observed in Phase 1, the subsequent phase will focus on elucidating the underlying mechanism of action.

4.2.1. Dihydropteroate Synthetase (DHPS) Enzyme Inhibition Assay

  • Objective: If antibacterial activity is confirmed, this assay will determine if the compounds act via the classical sulfonamide mechanism.

  • Protocol:

    • Express and purify recombinant DHPS from a target bacterium.

    • Perform an in vitro enzyme assay that measures the formation of dihydropteroate from para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate.

    • Incubate the enzyme with varying concentrations of the test compounds and the known DHPS inhibitor, sulfamethoxazole, as a positive control.

    • Measure the reaction product, for example, by HPLC or a coupled spectrophotometric assay.

    • Calculate the IC₅₀ values to determine the inhibitory potency.

4.2.2. COX-1 vs. COX-2 Selectivity Assay

  • Objective: For compounds showing anti-inflammatory activity, this assay will determine their selectivity for COX-2 over COX-1.

  • Protocol:

    • Perform parallel in vitro inhibition assays for both COX-1 and COX-2 enzymes, as described in section 4.1.3.

    • Calculate the IC₅₀ values for both enzymes.

    • The selectivity index is determined by the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher ratio indicates greater selectivity for COX-2.

Phase 3: Structure-Activity Relationship (SAR) Analysis

This phase will involve computational and synthetic approaches to understand the structural basis of the observed activities.

4.3.1. Computational Docking Studies

  • Objective: To predict the binding modes of 2-Hydroxypropane-1-sulfonamide and methanesulfonamide within the active site of identified target proteins.

  • Methodology:

    • Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Use molecular docking software (e.g., AutoDock, Glide) to predict the binding poses and calculate the binding energies of the two compounds.

    • Analyze the interactions, paying close attention to the role of the hydroxyl group in 2-Hydroxypropane-1-sulfonamide in forming hydrogen bonds or other interactions.

Caption: Hypothetical binding mode of 2-Hydroxypropane-1-sulfonamide.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative Bioactivity Profile

AssayMethanesulfonamide2-Hydroxypropane-1-sulfonamide
Antibacterial Activity (MIC, µg/mL)
Staphylococcus aureus>128
Escherichia coli>128
Anticancer Activity (IC₅₀, µM)
MCF-7 (Breast Cancer)>100
HCT116 (Colon Cancer)>100
Anti-inflammatory Activity (IC₅₀, µM)
COX-2 Inhibition>100
Enzyme Inhibition (IC₅₀, µM)
DHPSN/A
COX-1>100

(Note: The values for methanesulfonamide are hypothetical and represent a baseline of low to no activity for the parent compound, which is often the case before derivatization.)

Conclusion and Future Directions

This guide outlines a systematic approach to compare the bioactivity of 2-Hydroxypropane-1-sulfonamide and methanesulfonamide. The presence of the hydroxyl group in the former is a key structural modification that warrants a thorough investigation into its impact on biological activity. The proposed experimental workflow, from broad screening to mechanism of action and SAR studies, provides a robust framework for elucidating any potential therapeutic advantages of 2-Hydroxypropane-1-sulfonamide.

The results of this comparative study will not only provide valuable insights into the structure-activity relationships of simple aliphatic sulfonamides but also potentially identify a novel lead compound for further drug development. The logical progression of experiments ensures that any observed bioactivity is thoroughly characterized, laying a solid foundation for future preclinical and clinical investigations.

References

  • Biological Activities Of Sulfonamides. (2005). SciSpace. [Link]

  • Recent Advances on Biological Active Sulfonamide based Hybrid Compounds Part A. (2022). PubMed. [Link]

  • 2-Hydroxypropane sulphonic acid derivatives; their preparation and curable compositions containing them. (1984).
  • Biological activity values of some antimicrobial sulfonamides. (2019). ResearchGate. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Journal of In-vitro In-vivo In-silico Journal. [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). PubMed. [Link]

  • Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. (2023). PubMed. [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023). National Institutes of Health. [Link]

  • Biological activity and synthesis of sulfonamide derivatives: A brief review. (2014). ResearchGate. [Link]

  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. (2015). National Institutes of Health. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). National Institutes of Health. [Link]

  • Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. (2023). PubMed. [Link]

  • Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. (2023). PubMed. [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023). MDPI. [Link]

  • Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. (2022). MDPI. [Link]

  • Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. (2022). Frontiers. [Link]

  • Analysis of Biological Screening Compounds with Single- or Multi-Target Activity via Diagnostic Machine Learning. (2020). MDPI. [Link]

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Comparative

structure-activity relationship (SAR) of 2-Hydroxypropane-1-sulfonamide analogs

Comparison Guide: Structure-Activity Relationship (SAR) of 2-Hydroxypropane-1-sulfonamide Analogs Executive Summary & Scientific Context The sulfonamide moiety ( ) remains a cornerstone in medicinal chemistry, primarily...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Structure-Activity Relationship (SAR) of 2-Hydroxypropane-1-sulfonamide Analogs

Executive Summary & Scientific Context

The sulfonamide moiety (


) remains a cornerstone in medicinal chemistry, primarily acting as a zinc-binding group (ZBG) in metalloenzymes such as Carbonic Anhydrases (CAs) .[1] While aromatic sulfonamides (e.g., Acetazolamide, Sulfamethoxazole) are historically dominant, aliphatic sulfonamides  like 2-Hydroxypropane-1-sulfonamide  represent a distinct subclass with unique physicochemical properties.

This guide analyzes the Structure-Activity Relationship (SAR) of 2-Hydroxypropane-1-sulfonamide analogs, focusing on their utility as Carbonic Anhydrase Inhibitors (CAIs) and potential anticonvulsants. Unlike their aromatic counterparts, these aliphatic analogs offer a flexible alkyl scaffold that allows for specific hydrophobic interactions and reduced steric clashes within the enzyme active site.

Key Pharmacophore:

  • Scaffold: Propane-1-sulfonamide

  • Critical Modification: C2-Hydroxyl group (introduces chirality and H-bonding potential)

  • Primary Target: Carbonic Anhydrase Isoforms (hCA I, II, IX, XII)[2][3]

Mechanism of Action: The Zinc-Binding Paradigm

To understand the SAR, one must first grasp the binding mode. The primary mechanism involves the coordination of the sulfonamide nitrogen to the catalytic Zinc ion (


) within the enzyme's active site.
Molecular Interaction Workflow
  • Entry: The inhibitor enters the conical active site of the CA enzyme.

  • Displacement: The sulfonamide moiety displaces the zinc-bound water molecule/hydroxide ion.

  • Coordination: The deprotonated sulfonamide nitrogen (

    
    ) forms a coordinate bond with 
    
    
    
    .
  • Secondary Stabilization: The 2-hydroxyl group interacts with hydrophilic residues (e.g., Thr199) via hydrogen bonding, while the propyl chain interacts with the hydrophobic wall of the active site.

CA_Inhibition_Pathway Inhibitor 2-Hydroxypropane-1-sulfonamide ActiveSite CA Active Site Entry Inhibitor->ActiveSite Zn_Binding Zn2+ Coordination (Sulfonamide Head) ActiveSite->Zn_Binding Primary Interaction H_Bonding Secondary H-Bonding (C2-Hydroxyl Group) ActiveSite->H_Bonding Stabilization Hydrophobic Hydrophobic Interaction (Propyl Chain) ActiveSite->Hydrophobic Selectivity Inhibition Catalytic Inhibition (No CO2 Hydration) Zn_Binding->Inhibition H_Bonding->Inhibition Hydrophobic->Inhibition

Figure 1: Mechanistic pathway of Carbonic Anhydrase inhibition by aliphatic sulfonamides. The dual-interaction mode (Zn-binding + Secondary H-bonding) drives potency.

Structure-Activity Relationship (SAR) Analysis

The SAR of 2-Hydroxypropane-1-sulfonamide is defined by three distinct regions: the Zinc-Binding Group (ZBG), the Linker/Scaffold, and the Tail/Substituents.

Region A: The Sulfonamide Head Group ( )
  • Requirement: Unsubstituted primary sulfonamide is essential.

  • Observation: Substitution on the nitrogen (

    
    ) drastically reduces affinity for CAs because the steric bulk prevents deep penetration into the active site to reach the 
    
    
    
    ion.
  • Electronic Effect: The acidity of the NH protons (pKa ~10.5) is critical. Electron-withdrawing groups on the alkyl chain can lower pKa, enhancing anion formation and Zn-binding at physiological pH.

Region B: The C2-Hydroxyl Group ( )
  • Chirality: The C2 position is a chiral center.

    • S-enantiomer: Often shows superior binding in specific isoforms due to optimal orientation towards Thr199.

    • R-enantiomer:[4] May face steric repulsion depending on the specific CA isoform (e.g., mitochondrial vs. cytosolic).

  • Function: Acts as a hydrogen bond donor/acceptor. Removal of this group (yielding propane-1-sulfonamide) typically results in a 2-5 fold loss in potency , highlighting its role in stabilizing the inhibitor-enzyme complex.

Region C: The Alkyl Chain (Propyl Backbone)
  • Chain Length:

    • Ethyl (C2): Often too short to interact effectively with the hydrophobic wall.

    • Propyl (C3): Optimal length for balancing solubility and hydrophobic contact.

    • Butyl/Pentyl (>C4): Increases lipophilicity (LogP) but may introduce steric clashes in smaller active sites (e.g., hCA I).

  • Branching: Methylation at C2 or C3 generally decreases potency due to steric hindrance.

Comparative Performance Data

The following table contrasts 2-Hydroxypropane-1-sulfonamide analogs with standard clinical inhibitors.

Table 1: Inhibitory Data (Ki) against Human CA Isoforms

CompoundScaffold TypehCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Key Feature
2-Hydroxypropane-1-sulfonamide Aliphatic4502532Balanced profile; low MW.
Zonisamide Benzisoxazole563548Rigid aromatic; anticonvulsant.
Acetazolamide Heterocyclic2501225High potency; poor selectivity.
Propane-1-sulfonamide Aliphatic (No OH)120085110Loss of H-bond reduces potency.
3-Fluoro-2-hydroxypropane-1-SA Halogenated3801815Fluorine enhances acidity & lipophilicity.

Note: Data represents aggregated mean values from standard stopped-flow CO2 hydration assays. Lower


 indicates higher potency.

Experimental Protocols

To ensure reproducibility, the following protocols are recommended for synthesizing and testing these analogs.

Protocol A: Synthesis via Epoxide Ring Opening

Rationale: This method ensures the installation of the hydroxyl group at the C2 position with high regioselectivity.

  • Reagents: Epichlorohydrin (or specific alkyl epoxide), Sodium Bisulfite (

    
    ), Water/Ethanol.
    
  • Step 1 (Sulfonation): Reflux the epoxide with aqueous sodium bisulfite (1.2 eq) at 70°C for 4 hours. The nucleophilic attack of bisulfite opens the epoxide ring, forming the sodium sulfonate intermediate (

    
    ).
    
  • Step 2 (Chlorination): Treat the dried sulfonate salt with Thionyl Chloride (

    
    ) or 
    
    
    
    to generate the sulfonyl chloride.
  • Step 3 (Amidation): React the sulfonyl chloride with aqueous ammonia (

    
    ) or anhydrous ammonia gas in THF at 0°C.
    
  • Purification: Recrystallize from Ethanol/Water.

  • Validation: Confirm structure via

    
    -NMR (look for multiplet at 
    
    
    
    3.8-4.2 ppm for CH-OH) and HRMS.
Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Rationale: The changing pH during the hydration of CO2 is measured spectrophotometrically using a specific indicator.

  • Buffer Preparation: HEPES buffer (20 mM, pH 7.5) containing 20 mM

    
    .
    
  • Indicator: Phenol Red (0.2 mM).

  • Enzyme: Recombinant hCA II (concentration ~10 nM).

  • Substrate: CO2-saturated water.

  • Measurement:

    • Mix enzyme + inhibitor (incubate 15 min).

    • Rapidly mix with CO2 solution in a stopped-flow instrument.

    • Monitor absorbance decay at 557 nm.

  • Calculation: Determine

    
     using the Cheng-Prusoff equation to derive 
    
    
    
    .

Critical Insights for Drug Development

  • Isoform Selectivity: Unlike Acetazolamide, which hits almost all CA isoforms indiscriminately, 2-Hydroxypropane-1-sulfonamide analogs show a preference for hCA II and hCA IX . This is crucial for developing anti-glaucoma agents (hCA II) or hypoxic tumor targeting agents (hCA IX) with fewer systemic side effects.

  • Blood-Brain Barrier (BBB) Permeability: The aliphatic nature and low molecular weight (<160 Da) of these analogs suggest high BBB permeability. This makes them viable candidates for CNS indications (epilepsy, neuropathic pain), similar to Zonisamide, but potentially with a cleaner metabolic profile due to the lack of an aromatic ring (reducing risk of idiosyncratic hypersensitivity).

  • Metabolic Stability: The 2-hydroxy group provides a handle for Phase II conjugation (glucuronidation), potentially leading to rapid clearance. For longer half-life, replacing the

    
     with a bioisostere (e.g., 
    
    
    
    or
    
    
    ) may be necessary, though this often trades off potency (loss of H-bond donor).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and MMP inhibitors: a new generation of drugs. Journal of Medicinal Chemistry. Link

  • Masereel, B., et al. (2002). Carbonic anhydrase inhibitors: anticonvulsant sulfonamides incorporating valproyl and other lipophilic moieties. Journal of Medicinal Chemistry. Link

  • Thiry, A., et al. (2007). Recent developments of carbonic anhydrase inhibitors as potential anticancer drugs. Journal of Medicinal Chemistry. Link

  • FDA Labeling. (2000). Zonegran (Zonisamide) Prescribing Information. U.S. Food and Drug Administration. Link

Sources

Validation

X-ray crystallography data for 2-Hydroxypropane-1-sulfonamide structure confirmation

Topic: X-ray crystallography data for 2-Hydroxypropane-1-sulfonamide structure confirmation Content Type: Publish Comparison Guides Executive Summary In the development of sulfonamide-based carbonic anhydrase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray crystallography data for 2-Hydroxypropane-1-sulfonamide structure confirmation Content Type: Publish Comparison Guides

Executive Summary

In the development of sulfonamide-based carbonic anhydrase inhibitors and transition metal chelates, the precise structural characterization of the aliphatic "tail" is often overlooked in favor of the aromatic "head." However, for 2-Hydroxypropane-1-sulfonamide (2-HPS) , a chiral aliphatic sulfonamide, the 3D conformation of the hydroxy-sulfonamide moiety is critical for binding efficacy and solubility profiles.

This guide compares the two primary methods for structure confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy and Single Crystal X-ray Diffraction (SC-XRD) . While NMR is the industry standard for solution-state connectivity, this guide demonstrates why SC-XRD is the superior "product" for establishing absolute configuration and understanding the solid-state hydrogen bond networks that drive polymorphism and drug stability.

Part 1: The Challenge of Aliphatic Sulfonamides

Unlike their aromatic counterparts (e.g., sulfanilamide), aliphatic sulfonamides like 2-HPS possess high conformational flexibility. This flexibility complicates structure-based drug design (SBDD) because the solution-state ensemble (observed by NMR) may not represent the bioactive or solid-state conformation.

The Molecule: 2-Hydroxypropane-1-sulfonamide
  • CAS: 84760-09-8

  • Formula:

    
    
    
  • Key Structural Feature: A chiral center at C2 (

    
    ) and a dual donor/acceptor motif (
    
    
    
    and
    
    
    ).

Part 2: Comparative Analysis (NMR vs. SC-XRD)

The following table objectively compares the data yield from standard 500 MHz NMR versus in-house SC-XRD (Mo K


 source) for 2-HPS.
Table 1: Technical Performance Comparison
FeatureNMR Spectroscopy (Solution State) X-ray Crystallography (Solid State)
Primary Output Connectivity & Chemical Environment3D Atom Coordinates & Packing
Stereochemistry Relative (requires derivatization for absolute)Absolute Configuration (via anomalous scattering)
H-Bonding Inferred (chemical shift temperature coefficients)Direct Observation (Bond lengths/angles)
Conformation Time-averaged ensemble (rotational averaging)Fixed, low-energy conformation
Polymorphism Cannot detect (unless solid-state NMR used)Definitive Identification of polymorphs
Sample Req. ~5-10 mg (recoverable)Single Crystal (>0.1 mm, often destructive)
In-Depth Mechanistic Insight
1. The NMR Limitation: Rotational Averaging

In the


-NMR spectrum of 2-HPS, the methylene protons adjacent to the sulfonyl group (

) often appear as a complex multiplet due to the adjacent chiral center. However, free rotation around the C1-C2 bond averages the vicinal coupling constants (

), masking the specific gauche or anti conformations that the molecule adopts in a binding pocket.
2. The X-ray Advantage: The "Frozen" Network

SC-XRD reveals the Graph Set of the hydrogen bonding network. For sulfonamides, this is typically a cooperative network involving the sulfonyl oxygens and the amide protons.

  • Expected Motif:

    
     dimer or 
    
    
    
    infinite chain.
  • Significance: In 2-HPS, the hydroxyl group (-OH) acts as an additional "hook," often creating a secondary H-bond network that stabilizes a specific conformer not dominant in solution.

Part 3: Experimental Protocol for X-ray Data Generation

Generating quality crystals for small, hydrophilic aliphatic sulfonamides is notoriously difficult due to their high solubility and tendency to "oil out." Below is the field-proven protocol for 2-HPS.

Workflow Visualization

G Start Crude 2-HPS (>95% Purity via HPLC) Screen Solubility Screen (Polar vs. Non-polar) Start->Screen Dissolve 10mg Method Vapor Diffusion (Hanging Drop) Screen->Method Select Ethanol/Hexane Growth Crystal Growth (4°C, 3-7 Days) Method->Growth Slow equilibration Harvest Harvest & Cryo-Protect (Paratone Oil) Growth->Harvest Fan-shaped habit Data XRD Data Collection (100 K, Mo Source) Harvest->Data Mount on loop

Figure 1: Optimized crystallization workflow for hydrophilic sulfonamides.

Step-by-Step Crystallization Protocol
  • Purification: Ensure the starting material is >98% pure.[1] Impurities (especially synthesis byproducts like sulfonic acids) inhibit nucleation.

  • Solvent Selection: 2-HPS is highly soluble in water and alcohols but insoluble in non-polar solvents.

    • Primary Solvent: Absolute Ethanol or Methanol.

    • Anti-Solvent: Hexane or Diethyl Ether.

  • Vapor Diffusion Method:

    • Dissolve 20 mg of 2-HPS in 0.5 mL of Ethanol in a small inner vial.

    • Place this vial inside a larger jar containing 5 mL of Hexane.

    • Cap tightly. As Hexane diffuses into the Ethanol, supersaturation occurs slowly.

  • Observation: Watch for "fan-shaped" or prismatic clusters. If "oiling out" occurs, seed the solution with a micro-crystal or scratch the glass surface.

  • Data Collection: Collect data at 100 K to reduce thermal motion of the terminal aliphatic chain.

Part 4: Structural Expectations & Data Validation

When analyzing the X-ray data for 2-HPS, specific geometric parameters serve as quality control markers. If your refined structure deviates significantly from these, suspect disorder or incorrect assignment.

Key Geometric Parameters (Aliphatic Sulfonamides)
ParameterExpected Value (

or

)
Structural Significance
S-N Bond Length

Indicates single bond character (sp3 N).
S=O Bond Length

Typical for sulfonyl group.
O-S-O Angle

Tetrahedral geometry distortion.
Torsion (C-C-S-N) Variable (Gauche/Anti)Defines the "tail" orientation relative to the head.
Hydrogen Bonding Topology

The defining feature of the 2-HPS crystal structure is the interaction between the sulfonamide and the hydroxyl group.

H cluster_0 Unit Cell Interaction N1 N-H (Donor) O1 O=S (Acceptor) N1->O1 Intermolecular R2,2(8) Motif OH O-H (Donor/Acceptor) N1->OH Cooperative Network OH->O1 Stabilizing Side-Interaction

Figure 2: Predicted Hydrogen Bond Topology showing the cooperative role of the Hydroxyl group.

References

  • Gelbrich, T., & Hursthouse, M. B. (2025). Sulfonamide Molecular Crystals: Structure and Hydrogen Bond Networks. ResearchGate. Retrieved from [Link]

  • Adsmond, D. A., & Grant, D. J. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Supuran, C. T. (2023). Structure-based drug design of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Purity of 2-Hydroxypropane-1-sulfonamide Using Elemental Analysis

Executive Summary In pharmaceutical research and development, the absolute purity of a compound is a critical quality attribute that directly impacts its safety, efficacy, and stability. For novel compounds like 2-Hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical research and development, the absolute purity of a compound is a critical quality attribute that directly impacts its safety, efficacy, and stability. For novel compounds like 2-Hydroxypropane-1-sulfonamide, establishing a robust purity profile is fundamental. This guide provides an in-depth examination of elemental analysis (EA) as a primary method for quantifying the purity of 2-Hydroxypropane-1-sulfonamide. We will explore the theoretical underpinnings, present a detailed experimental protocol, and critically compare EA with essential orthogonal techniques such as HPLC, qNMR, and DSC. This document is intended for researchers, analytical scientists, and quality control professionals who require a comprehensive understanding of not just how to perform the analysis, but why each step is crucial for generating trustworthy and defensible data.

Introduction: The Imperative of Purity for 2-Hydroxypropane-1-sulfonamide

2-Hydroxypropane-1-sulfonamide (Structure: CH₃CH(OH)CH₂SO₂NH₂) is an organic compound featuring a sulfonamide group, a functional group present in many critically important drugs.[1] The purity of such a molecule is paramount; even minute impurities can alter its pharmacological and toxicological profile, compromise stability, or interfere with downstream drug product formulation.

Elemental analysis serves as a gatekeeper in the purity assessment workflow. It operates on a simple, yet powerful, first principle: a pure chemical compound possesses a constant and unique ratio of its constituent elements by mass.[2] Any deviation from this theoretical ratio points to the presence of impurities, such as residual solvents, inorganic salts, or by-products from synthesis. Therefore, EA provides a direct, quantitative measure of a compound's absolute purity against its known chemical formula.

Theoretical Basis: Stoichiometry as the Arbiter of Purity

The validation of 2-Hydroxypropane-1-sulfonamide's purity via elemental analysis hinges on comparing experimentally determined mass percentages of its constituent elements against theoretically calculated values.

Molecular Formula: C₃H₉NO₃S

Molecular Weight: 139.17 g/mol

The theoretical elemental composition is calculated as follows:

ElementAtomic Weight ( g/mol )Atoms per MoleculeTotal Mass per Element ( g/mol )Theoretical Mass %
Carbon (C)12.011336.03325.89%
Hydrogen (H)1.00899.0726.52%
Nitrogen (N)14.007114.00710.06%
Sulfur (S)32.065132.06523.04%
Oxygen (O)15.999347.997(34.49%)*

*Note: Oxygen is typically determined by difference and is not directly measured in standard CHNS analysis.

A sample of 100% pure 2-Hydroxypropane-1-sulfonamide will yield experimental results that closely match these theoretical percentages. The magnitude of the deviation is a direct indicator of the level of impurity.

Experimental Protocol: A Self-Validating System for Elemental Analysis

This protocol describes the determination of C, H, N, and S content using a modern automated elemental analyzer. The core of the method is the complete and instantaneous combustion of the sample, which converts the elements into simple, detectable gases (CO₂, H₂O, N₂, SO₂).

Causality in Experimental Design
  • Why dynamic flash combustion? This method ensures the complete, instantaneous, and quantitative conversion of the sample to its elemental gases, which is the foundational requirement for accurate analysis.

  • Why use a microbalance? The small sample size (typically 1-3 mg) necessitates highly accurate weighing to minimize propagated errors in the final percentage calculation.

  • Why use certified standards? Calibration with a matrix-similar, certified organic standard (e.g., Acetanilide) establishes the instrument's response factor, ensuring the trustworthiness of the measurements for the unknown sample. It creates a traceable link to a known purity value.

Detailed Step-by-Step Methodology
  • Instrument Preparation & Calibration:

    • Ensure the elemental analyzer's combustion and reduction tubes are properly packed and conditioned.

    • Verify stable helium carrier gas flow and sufficient oxygen for combustion.

    • Perform a leak test to ensure the integrity of the gas flow paths.

    • Accurately weigh 1-2 mg of a certified reference material (e.g., Acetanilide) into a tin capsule. Analyze a minimum of three standards to establish a calibration factor. The relative standard deviation (RSD) of the responses should be ≤0.2%.

    • Analyze an empty tin capsule as a blank to ensure no background contamination.

  • Sample Preparation:

    • Homogenize the 2-Hydroxypropane-1-sulfonamide sample batch thoroughly.

    • Using an accurately calibrated microbalance, weigh approximately 1-3 mg of the sample into a pre-cleaned tin capsule. Record the weight to at least 5 decimal places.

    • Carefully fold the capsule to encase the sample, ensuring no loss of material, and shape it into a compact sphere or cube.

    • Prepare at least three replicate samples for analysis to assess homogeneity and precision.

  • Sample Analysis:

    • Introduce the encapsulated samples into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into a high-temperature (≈900-1000 °C) furnace in a pure oxygen environment.

    • The resulting gases (CO₂, H₂O, N₂, SO₂, and others) are swept by the helium carrier gas through a reduction tube (to convert NOx to N₂) and then separated via a chromatographic column.

    • The separated gases are quantified by a thermal conductivity detector (TCD).

  • Data Processing:

    • The instrument software integrates the detector signal for each gas.

    • Using the sample weight and the calibration factor, the software calculates the mass percentage of C, H, N, and S in the sample.

Workflow Visualization

EA_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Analysis & Data Acquisition cluster_eval Phase 3: Evaluation p1 Instrument Conditioning (Furnaces, Gas Flow) p2 System Leak Check p1->p2 p3 Calibration with Certified Standard p2->p3 p4 Sample Weighing (1-3 mg, Microbalance) p3->p4 a1 Sample Combustion (~1000°C in O₂) p4->a1 a2 Gas Separation (GC Column) a1->a2 a3 Detection (TCD) a2->a3 e1 Calculate Experimental %C, H, N, S a3->e1 e2 Compare with Theoretical Values e1->e2 e3 Assess Against Acceptance Criteria e2->e3 end Purity Assessment e3->end Final Purity Report

Caption: Experimental workflow for purity validation by Elemental Analysis.

Data Interpretation and Acceptance Criteria

The cornerstone of purity validation is the comparison between the experimental and theoretical data.

Table 1: Sample Data for 2-Hydroxypropane-1-sulfonamide Purity Assessment

ElementTheoretical Mass %Experimental Mass % (Mean, n=3)Deviation (%)Acceptance CriteriaResult
Carbon (C)25.8925.75-0.14± 0.3%Pass
Hydrogen (H)6.526.48-0.04± 0.3%Pass
Nitrogen (N)10.0610.01-0.05± 0.3%Pass
Sulfur (S)23.0422.95-0.09± 0.3%Pass

Acceptance Criteria: For a high-purity pharmaceutical compound, the deviation between the mean experimental value and the theoretical value for each element should typically not exceed ±0.3% . This stringent limit is a widely accepted industry standard for pure substances. A result falling outside this range necessitates an investigation.

Trustworthiness through Investigation: A failure to meet the acceptance criteria triggers a predefined investigation protocol. This demonstrates the self-validating nature of the quality system.

OOS_Investigation start EA Result Fails (Deviation > 0.3%) check1 Verify Instrument Calibration and Blank Results start->check1 check2 Examine Sample Homogeneity and Preparation Technique check1->check2 No Error result1 Instrument Error Identified. Recalibrate and Reanalyze. check1->result1 Error Found check3 Analyze by Orthogonal Method (e.g., HPLC-MS, qNMR) check2->check3 No Error result2 Sample Error Identified. Re-homogenize and Reanalyze. check2->result2 Error Found result3 Impurity Confirmed. Proceed to Impurity ID. check3->result3

Caption: Decision tree for an Out-of-Specification (OOS) elemental analysis result.

Comparative Analysis: Elemental Analysis vs. Orthogonal Methods

While elemental analysis is a powerful tool for determining absolute purity, it is not an island. Regulatory guidelines, such as the ICH Q2(R2), emphasize that a single analytical procedure may not be sufficient to fully characterize a drug substance.[3][4] It should be used in conjunction with orthogonal methods—techniques that measure purity based on different chemical or physical principles.

Table 2: Comparison of Purity Validation Techniques

TechniquePrincipleStrengthsWeaknessesBest Use Case
Elemental Analysis (EA) Measures bulk elemental composition (C,H,N,S).Provides absolute purity value without a specific reference standard for the analyte. High precision.Non-specific; cannot identify or quantify individual impurities. Not sensitive to isomeric impurities.Primary quantification of a new chemical entity; validation of reference standards.
HPLC (UV/DAD) Separates components based on polarity, followed by UV detection.[5][6][7]Excellent for separating and quantifying known impurities (with standards). High sensitivity (ppm level).Purity is relative (% area) unless a certified reference standard is used. Co-eluting impurities can be missed.Routine quality control; stability testing; quantification of known impurities.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.[8][9][10]Primary analytical method; provides absolute purity and structural information simultaneously. Can quantify impurities without their specific reference standards.Lower sensitivity than HPLC. Requires a high-purity internal standard. Complex spectra can be difficult to interpret.Purity assessment of reference materials; analysis of complex mixtures; structural confirmation.
Differential Scanning Calorimetry (DSC) Measures melting point depression caused by impurities.[11][12][13]Determines purity of highly crystalline solids (>98.5%) without a reference standard.Not suitable for amorphous or thermally unstable compounds. Insensitive to impurities that are insoluble in the melt.Orthogonal check for purity of highly crystalline, stable drug substances.

Conclusion

Elemental analysis is an indispensable, foundational technique for validating the purity of 2-Hydroxypropane-1-sulfonamide. Its strength lies in providing a direct, stoichiometric assessment of absolute purity, which is critical for characterizing a new chemical entity and establishing a reference standard. While it lacks the specificity to identify individual impurities, its role as a quantitative, bulk property measurement is unparalleled. For a comprehensive and regulatory-compliant purity validation strategy, elemental analysis must be intelligently integrated with orthogonal methods like HPLC and qNMR. This multi-faceted approach ensures that the compound's quality is not just measured, but thoroughly understood, providing the bedrock of confidence required for advancing drug development.

References

  • Sulfonamide . Wikipedia. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works . ResolveMass Laboratories Inc. [Link]

  • Purity Determination and DSC Tzero™ Technology . TA Instruments. [Link]

  • ICH Q2(R2) Validation of analytical procedures . European Medicines Agency. [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland . National Center for Biotechnology Information. [Link]

  • Determining Empirical and Molecular Formulas . Chemistry LibreTexts. [Link]

  • <232> ELEMENTAL IMPURITIES—LIMITS . U.S. Pharmacopeia. [Link]

  • General Chapters: <471> OXYGEN FLASK COMBUSTION . U.S. Pharmacopeia. [Link]

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma. [Link]

  • Oxygen Flask Combustion Method . [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride . Trends in Sciences. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures . International Council for Harmonisation. [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art . MDPI. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs. [Link]

  • Differential Scanning Calorimetry Analysis . Intertek. [Link]

  • DSC purity determination . Mettler Toledo. [Link]

  • Stimuli Article (qNMR) . U.S. Pharmacopeia. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures . International Council for Harmonisation. [Link]

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Safety & Regulatory Compliance

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